3'-Chloro-3-(4-thiomethylphenyl)propiophenone
Description
3'-Chloro-3-(4-thiomethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a 3'-chloro group on the ketone-attached phenyl ring and a 4-thiomethylphenyl group on the adjacent carbon of the propanone chain. The thiomethyl (-SMe) group introduces sulfur-based electronic effects, enhancing lipophilicity compared to oxygenated analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDIBSPMPMQXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644374 | |
| Record name | 1-(3-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-09-4 | |
| Record name | 1-(3-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-(4-thiomethylphenyl)propiophenone typically involves the chlorination of 3-(4-thiomethylphenyl)propiophenone. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is usually performed under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of 3’-Chloro-3-(4-thiomethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 3'-Chloro-3-(4-thiomethylphenyl)propiophenone and its analogs:
Key Comparative Insights:
Dichloro derivatives (e.g., ) exhibit higher molecular weights and may enhance reactivity in electrophilic substitutions. Electron-Donating Groups (SMe, OCH₃, CH₃): Thiomethyl (-SMe) offers moderate electron donation via sulfur’s lone pairs, while methoxy (-OCH₃) is a stronger electron donor. Methyl (-CH₃) provides steric bulk and lipophilicity without significant electronic effects .
Physicochemical Properties: Molecular Weight: Dichloro derivatives (e.g., , ~325 g/mol) are heavier than mono-chloro analogs (e.g., , ~258.7 g/mol), impacting solubility and diffusion rates. Lipophilicity: Thiomethyl-containing compounds (e.g., ) are more lipophilic than methoxy or methyl analogs, influencing solubility in organic solvents like chloroform or DMSO .
Synthetic and Functional Relevance: The thiomethyl group in this compound may facilitate nucleophilic aromatic substitution or oxidation to sulfone derivatives, expanding synthetic utility.
Biological Activity
3'-Chloro-3-(4-thiomethylphenyl)propiophenone is an organic compound characterized by its unique structure, which includes a chloro group at the 3' position and a thiomethyl group attached to a phenyl ring. This compound is primarily utilized in chemical synthesis and pharmaceutical applications due to its notable biological properties and reactivity.
- Molecular Formula : C16H15ClOS
- Molecular Weight : 302.81 g/mol
- Structure : Contains a chloro substituent and a thiomethyl group, enhancing its reactivity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Studies have suggested that this compound may possess antimicrobial properties, potentially acting as an inhibitor of specific enzymes or cellular processes. The preliminary investigations indicate interactions with various microbial species, though further detailed studies are required to elucidate the exact mechanisms of action.
Anticancer Activity
In vitro studies have demonstrated that this compound may exhibit anticancer properties. It appears to affect cell proliferation and induce apoptosis in cancer cell lines. The specific pathways involved in these effects are still under investigation, but initial findings suggest modulation of key signaling pathways associated with cancer progression.
The biological activity of this compound may involve:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Cellular Interaction : Interaction with cellular proteins leading to altered cellular responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effect on Escherichia coli and Staphylococcus aureus, showing significant inhibition at specific concentrations.
- Anticancer Effects : Research on breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone | C16H17ClO | Contains two methyl groups on the phenyl ring |
| 3-Chloropropiophenone | C10H9ClO | Lacks the thiomethyl group; simpler structure |
| 4-Thiomethylpropiophenone | C11H12OS | Similar core structure but without chlorine |
The combination of both chloro and thiomethyl groups in this compound enhances its reactivity and potential biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
